molecular formula C18H15N3O3S B2458023 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034600-26-3

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2458023
CAS No.: 2034600-26-3
M. Wt: 353.4
InChI Key: KUCTWCUXUNRSQJ-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a benzofuran moiety linked to a benzo[c][1,2,5]thiadiazole core

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-18(23,16-9-11-4-2-3-5-15(11)24-16)10-19-17(22)12-6-7-13-14(8-12)21-25-20-13/h2-9,23H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCTWCUXUNRSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran moiety, which is then coupled with the benzo[c][1,2,5]thiadiazole core through a series of condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or amines .

Mechanism of Action

The mechanism by which N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of a benzofuran moiety and a benzo[c][1,2,5]thiadiazole core, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C_{16}H_{16}N_{2}O_{3}S
  • Molecular Weight : 320.37 g/mol

The structure consists of a benzothiadiazole core linked to a benzofuran moiety through a hydroxypropyl chain. This unique combination of functional groups is believed to contribute to its biological activity.

The biological activity of this compound has been linked to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Hypolipidemic Effects : Research has shown that it can lower plasma triglyceride levels and improve cholesterol profiles in hyperlipidemic models .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially benefiting conditions related to chronic inflammation.

Case Studies and Research Findings

A review of the literature reveals several key studies that highlight the biological effects of this compound:

  • Study on Hyperlipidemia :
    • In an experimental model using Triton WR-1339-induced hyperlipidemic rats, the compound was administered at a dose of 15 mg/kg body weight.
    • Results indicated a significant reduction in plasma triglycerides and total cholesterol levels after 7 and 24 hours post-treatment .
    • The study concluded that the compound shows promise as a therapeutic agent for hyperlipidemia and related cardiovascular diseases.
  • Antioxidant Studies :
    • A series of assays demonstrated that this compound effectively inhibited lipid peroxidation and increased the activity of endogenous antioxidant enzymes in vitro.
  • Inflammation Modulation :
    • In vitro studies indicated that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting potential applications in treating inflammatory diseases.

Data Summary Table

Biological ActivityMechanism/EffectReference
HypolipidemicReduced triglycerides and cholesterol levels
AntioxidantScavenging free radicals
Anti-inflammatoryDownregulation of TNF-alpha and IL-6

Q & A

Q. What are the key synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including condensation of benzofuran derivatives with benzothiadiazole precursors. Critical parameters include temperature (e.g., 70–90°C for cyclization), solvent selection (e.g., DMF or THF for polar intermediates), and reaction time (3–8 hours for amide bond formation). Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products .

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

Structural confirmation relies on NMR spectroscopy (¹H/¹³C for functional groups and stereochemistry) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phase) and melting point analysis . X-ray crystallography may resolve conformational ambiguities in crystalline forms .

Q. What preliminary biological assays are recommended to screen for activity?

Initial screens include:

  • Enzyme inhibition assays (e.g., fluorescence-based kinase or protease assays).
  • Cytotoxicity profiling (MTT assay in cancer cell lines like HepG2 or MCF-7).
  • Binding affinity studies (surface plasmon resonance or microscale thermophoresis for target engagement) .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing analogs with bulky substituents?

Steric hindrance challenges may require:

  • Microwave-assisted synthesis to enhance reaction kinetics.
  • Catalytic systems (e.g., Pd/Cu for cross-coupling reactions).
  • Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies:

  • Standardize protocols (e.g., ATP concentration in kinase assays).
  • Validate findings with orthogonal methods (e.g., ITC alongside SPR for binding constants).
  • Cross-reference structural analogs (e.g., benzoxazole or thiadiazole derivatives) to identify scaffold-specific trends .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Molecular docking (AutoDock Vina) to predict binding poses with targets like EGFR or COX-2.
  • QSAR modeling using descriptors like logP, polar surface area, and H-bond donors.
  • MD simulations (GROMACS) to assess conformational stability in aqueous environments .

Q. How can the compound’s photophysical properties be leveraged in fluorescence-based assays?

The benzothiadiazole moiety exhibits strong fluorescence (λem ~450–500 nm). Applications include:

  • Cellular imaging (e.g., tracking subcellular localization via confocal microscopy).
  • Fluorescent probes for real-time monitoring of enzymatic activity (e.g., caspase-3 cleavage) .

Q. What strategies address poor aqueous solubility during in vivo studies?

  • Prodrug design (e.g., phosphate esterification of hydroxyl groups).
  • Nanoparticle encapsulation (PLGA or liposomes) to enhance bioavailability.
  • Co-solvent systems (e.g., PEG 400/water) for preclinical formulations .

Methodological Considerations

Q. How to design a robust SAR study comparing this compound to structural analogs?

  • Core modifications : Replace benzofuran with indole or benzothiophene.
  • Side-chain variations : Alter hydroxypropyl chain length or stereochemistry.
  • Bioisosteric replacements : Substitute benzothiadiazole with quinazoline. Prioritize analogs with ≥80% purity and validate activity in dose-response assays (IC50 comparisons) .

Q. What in vitro models are suitable for assessing metabolic stability?

  • Liver microsomes (human or rodent) to measure intrinsic clearance.
  • CYP450 inhibition assays (e.g., CYP3A4) to predict drug-drug interactions.
  • Hepatocyte cultures for phase II metabolism profiling (glucuronidation/sulfation) .

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